molecular formula C14H12F3N B7845848 2'-(Trifluoromethyl)-biphenyl-3-methanamine

2'-(Trifluoromethyl)-biphenyl-3-methanamine

Cat. No.: B7845848
M. Wt: 251.25 g/mol
InChI Key: RHFUHCOVZYLLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Chemical Research

Biphenyl scaffolds, which consist of two connected phenyl rings, are considered "privileged structures" in drug discovery. nih.govchemicalbook.com This is because their rigid yet conformationally flexible nature allows them to interact with a wide array of biological targets with high affinity and specificity. chemicalbook.com The biphenyl motif is present in numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and treatments for neurological disorders. chemicalbook.comnih.gov The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Strategic Importance of Trifluoromethyl Groups in Organic Chemistry and Drug Design

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design. mdpi.com This group offers several advantages, including enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and altered electronic properties that can modulate a molecule's interaction with its biological target. mdpi.com The trifluoromethyl group's ability to act as a bioisostere for other chemical groups, such as a methyl or chloro group, further enhances its utility in the optimization of lead compounds. mdpi.com

Rationale for Investigating Biphenyl Methanamine Structures

The methanamine (-CH2NH2) group introduces a basic center into the biphenyl structure, which can be crucial for forming salt bridges or hydrogen bonds with biological targets like enzymes and receptors. This functional group can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of related compounds. The investigation of biphenyl methanamine structures is driven by the desire to combine the advantageous properties of the biphenyl scaffold with the versatile reactivity and binding capabilities of the amino group.

Overview of Key Research Domains Pertaining to the Chemical Compound

While direct and extensive research specifically on 2'-(Trifluoromethyl)-biphenyl-3-methanamine is still emerging, the structural motifs it contains are central to several key research areas. These include the development of novel therapeutics for infectious diseases, central nervous system (CNS) disorders, and inflammatory conditions. The compound's aldehyde precursor, 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, is commercially available, indicating its role as a key intermediate in the synthesis of more complex, biologically active molecules. myskinrecipes.comscbt.com A likely synthetic route to the title compound is through the reductive amination of this aldehyde. rsc.orgresearchgate.net

One prominent area of research where the ortho-trifluoromethyl biphenyl moiety is of significant interest is in the development of FimH antagonists. nih.gov FimH is an adhesin protein in uropathogenic Escherichia coli (UPEC) that plays a crucial role in the initial stages of urinary tract infections. In a study on ortho-substituted biphenyl mannosides, the analog with a trifluoromethyl group at the ortho-position demonstrated the most potent inhibitory activity. nih.gov This highlights the potential of the 2'-(trifluoromethyl)-biphenyl core in the design of novel anti-infective agents.

The broader class of biphenyl derivatives is also being extensively investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.net Furthermore, biphenyl methanamine structures have been explored as potential treatments for CNS disorders, acting as, for example, histamine (B1213489) H3 receptor antagonists with anticholinesterase activity. nih.gov

Below is a data table summarizing the biological activities of various biphenyl derivatives, illustrating the broad therapeutic potential of this structural class.

Biphenyl Derivative Class Biological Activity Potential Therapeutic Area
Ortho-substituted Biphenyl MannosidesFimH AntagonismUrinary Tract Infections
Biphenyl MethanaminesHistamine H3 Receptor AntagonismCNS Disorders
General Biphenyl DerivativesAnticancer, Anti-inflammatoryOncology, Inflammatory Diseases

Detailed research into the specific biological profile of this compound is warranted to fully elucidate its potential within these and other research domains. The strategic combination of its structural features makes it a compelling candidate for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[2-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFUHCOVZYLLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trifluoromethyl Biphenyl 3 Methanamine and Its Derivatives

Strategies for Biphenyl (B1667301) Core Assembly

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of 2'-(Trifluoromethyl)-biphenyl-3-methanamine. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides or triflates and arylboronic acids or esters, catalyzed by a palladium complex. For the synthesis of the this compound backbone, this typically involves the reaction of a halogenated benzene (B151609) derivative with an appropriately substituted phenylboronic acid.

A plausible route involves the coupling of (3-(aminomethyl)phenyl)boronic acid or its protected form with 1-bromo-2-(trifluoromethyl)benzene. Alternatively, 3-bromobenzylamine or a protected derivative can be coupled with (2-(trifluoromethyl)phenyl)boronic acid. The latter approach is often preferred to avoid potential complications with the free amine and boronic acid functionalities. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system like a mixture of toluene and water.

Reactant A Reactant B Catalyst Base Solvent Yield (%)
3-Bromobenzonitrile(2-(Trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O85-95
1-Bromo-2-(trifluoromethyl)benzene(3-Cyanophenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O90-98

This table presents typical conditions for Suzuki-Miyaura coupling to form a precursor to the target molecule. The methanamine can be obtained from the nitrile group via reduction.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Other Transition-Metal Mediated Coupling Reactions

While the Suzuki-Miyaura coupling is highly prevalent, other transition-metal-catalyzed reactions can also be employed for the synthesis of the biphenyl core.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. For the synthesis of the target biphenyl, this could involve the reaction of a (trifluoromethyl)phenylzinc reagent with a 3-bromobenzyl derivative. The Negishi coupling is known for its high functional group tolerance.

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin compound. A potential route would be the reaction of 1-bromo-2-(trifluoromethyl)benzene with a tributylstannyl derivative of 3-methylbenzene, followed by functionalization of the methyl group. A significant drawback of the Stille reaction is the toxicity of the organotin reagents.

Coupling Reaction Organometallic Reagent Electrophile Catalyst
NegishiArylzinc HalideAryl Halide/TriflatePd or Ni Complex
StilleOrganostannaneAryl Halide/TriflatePd Complex

Regioselective Introduction of the Trifluoromethyl Moiety

The placement of the trifluoromethyl (-CF₃) group at the 2'-position of the biphenyl system is crucial. This can be achieved either by direct trifluoromethylation of a pre-formed biphenyl scaffold or, more commonly, by using a starting material that already contains the trifluoromethyl group in the desired position.

Direct Trifluoromethylation Techniques

Direct C-H trifluoromethylation of aromatic compounds is an area of active research. These methods often involve the generation of a trifluoromethyl radical (•CF₃) which then attacks the aromatic ring. Achieving high regioselectivity on a substituted biphenyl can be challenging due to the presence of multiple potential reaction sites. Light-induced or metal-catalyzed reactions using reagents like CF₃SO₂Cl are being explored for this purpose. However, for a specific target like this compound, this approach may lead to a mixture of isomers, necessitating complex purification steps.

Precursor-Based Fluorination Strategies

A more reliable and widely practiced strategy is to start with a commercially available or readily synthesized precursor that already contains the trifluoromethyl group. For the synthesis of this compound, starting materials such as 1-bromo-2-(trifluoromethyl)benzene or (2-(trifluoromethyl)phenyl)boronic acid are commonly used in cross-coupling reactions. This approach ensures the unequivocal placement of the trifluoromethyl group at the desired 2'-position of the final biphenyl product.

Chemical Transformations and Derivatization of the Methanamine Functional Group

The final stage in the synthesis of derivatives of this compound involves the modification of the primary amine. The methanamine group can be introduced through the reduction of a nitrile or an amide, or via reductive amination of an aldehyde. A common precursor is 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde, which can be converted to the desired amine through reductive amination.

Once the primary amine is formed, it can undergo a variety of chemical transformations to yield a diverse range of derivatives.

N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce a wide array of functional groups.

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the synthesis of secondary and tertiary amines with various alkyl substituents.

Derivative Type Reagent Reaction Conditions Product
N-AcetylAcetyl chlorideBase (e.g., triethylamine), CH₂Cl₂N-((2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methyl)acetamide
N-BenzoylBenzoyl chlorideBase (e.g., pyridine), CH₂Cl₂N-((2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methyl)benzamide
N-MethylFormaldehyde, NaBH(OAc)₃Acetic acid, 1,2-dichloroethaneN-Methyl-1-(2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
N-EthylAcetaldehyde, NaBH₃CNMethanol (B129727), pH ~6-7N-Ethyl-1-(2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

These derivatization reactions provide a means to systematically modify the structure of this compound, enabling the exploration of its chemical space for various applications.

Amidation and Related Amine Transformations

The primary amine of this compound is readily converted into amide derivatives through standard acylation reactions. This typically involves reaction with acyl chlorides or carboxylic acids activated by coupling agents. Beyond simple amidation, the amine can undergo other significant transformations. One such example is N-arylation, which can be achieved through nucleophilic aromatic substitution. For instance, a related compound, (3,5-bis(trifluoromethyl)phenyl)methanamine, reacts with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate in DMF to yield the corresponding N-arylated product, N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline. This demonstrates the amine's capacity to act as a potent nucleophile.

Further transformations can be performed on the resulting derivatives. The nitro group in the N-arylated product, for example, can be subsequently reduced to a primary amine using catalytic hydrogenation (e.g., Pd-C catalyst under a hydrogen atmosphere), yielding a diamine derivative. This two-step process of N-arylation followed by reduction is a powerful strategy for creating more complex, functionalized biphenyl structures.

Synthesis of Urea and Thiourea Analogues

The synthesis of urea and thiourea derivatives from primary amines is a robust and high-yielding process. For analogues of this compound, this is typically accomplished by reacting the parent amine with various substituted isocyanates or isothiocyanates. These reactions are often facilitated by a base, such as N,N-dimethylpiperazine (DMP) or triethylamine (TEA), and proceed smoothly to give the desired products.

The general synthetic schemes are as follows:

Urea formation: Amine + R-N=C=O → Amine-C(=O)NH-R

Thiourea formation: Amine + R-N=C=S → Amine-C(=S)NH-R

These reactions are highly versatile, allowing for the introduction of a wide range of substituents (R-groups) depending on the chosen isocyanate or isothiocyanate. Additionally, solvent-free mechanochemical methods, such as ball milling, have been established as an efficient and environmentally friendly alternative for the synthesis of ureas and thioureas from amines.

Derivative TypeReagentBaseProductReference
UreaAryl IsocyanateDMPN-Aryl-N'-[(biphenyl)methyl]urea
ThioureaAryl IsothiocyanateDMPN-Aryl-N'-[(biphenyl)methyl]thiourea
UreaPhenyl IsocyanateN/A (Milling)N-Phenyl-N'-[(biphenyl)methyl]urea

Formation of Carbamate and Sulfonamide Analogues

Analogous to the synthesis of ureas, carbamate and sulfonamide derivatives of this compound can be prepared through reactions with appropriate electrophiles.

Sulfonamide Synthesis: The reaction of the parent amine with various functionalized sulfonyl chlorides in the presence of a mild base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) yields the corresponding sulfonamide derivatives. This method allows for the incorporation of diverse aryl and alkyl sulfonyl groups.

Carbamate Synthesis: Carbamate analogues are synthesized by treating the amine with chloroformate esters (e.g., 2,2,2-trichloroethyl chloroformate). The reaction is typically carried out in a solvent like THF and may be heated to ensure completion.

The table below summarizes representative transformations for a closely related biphenyl-methanamine scaffold.

Derivative TypeReagentBase/ConditionsProduct StructureReference
Sulfonamide4-Chlorobenzene sulfonyl chlorideTEA, THF, 55 °CR-NH-SO₂-C₆H₄-Cl
SulfonamideThiophene-2-sulfonyl chlorideTEA, THF, 55 °CR-NH-SO₂-(C₄H₃S)
Carbamate2,2,2-Trichloroethyl chloroformateTHF, 50 °CR-NH-C(=O)O-CH₂CCl₃
Carbamate4-Nitrophenyl chloroformateTHF, 50 °CR-NH-C(=O)O-C₆H₄-NO₂
(R represents the (2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methyl group in the cited study)

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character. This allows it to participate in a variety of nucleophilic substitution reactions. A key example is its ability to displace leaving groups from aromatic or aliphatic systems.

In a reaction analogous to N-arylation, the amine can act as a nucleophile to attack an electron-deficient aromatic ring. For example, the reaction between (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the fluoride ion. This reaction is typically performed in a polar aprotic solvent like DMF with a base such as K₂CO₃ to neutralize the HF produced. This highlights the utility of the amine in forming C-N bonds with aryl partners.

Enantioselective Synthesis and Chiral Induction Approaches

The synthesis of chiral amines, particularly those containing trifluoromethyl groups, is of significant interest due to their prevalence in pharmaceuticals. While this compound itself is achiral at the benzylic carbon, methodologies for asymmetric synthesis are critical for preparing chiral derivatives or for resolving atropisomers if hindered rotation around the biphenyl bond exists.

Asymmetric Synthetic Methodologies

Several strategies have been developed for the asymmetric synthesis of chiral trifluoromethylated amines. These methods often involve the enantioselective transformation of a prochiral precursor, such as an imine.

Asymmetric Hydrogenation: A common approach involves the diastereoselective hydrogenation of imines formed from trifluoromethyl ketones and a chiral amine auxiliary, such as α-methylbenzylamine. The resulting diastereomeric secondary amines can then be separated, and the chiral auxiliary removed via hydrogenolysis to yield the desired chiral primary amine.

Catalytic Isomerization of Imines: An innovative method provides access to optically active trifluoromethylated amines through the highly enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift, facilitated by a chiral organic catalyst.

Biocatalytic Approaches: Enzymes have been engineered to catalyze the enantioselective synthesis of α-trifluoromethyl amines. One such method involves the N–H bond insertion of aryl amines with acceptor-acceptor carbene donors derived from 2-diazo-3,3,3-trifluoropropanoate esters.

Asymmetric aza-Henry Reaction: Chiral α-trifluoromethyl β-nitroamines can be synthesized with good enantioselectivity through the asymmetric aza-Henry reaction, which involves the addition of nitromethane to N-protected trifluoromethyl ketimines.

Application of Chiral Catalysts

The success of asymmetric synthetic methodologies hinges on the use of effective chiral catalysts that can control the stereochemical outcome of a reaction.

Organocatalysts: Chiral organic catalysts, which are metal-free small molecules, have proven effective. For the enantioselective isomerization of trifluoromethyl imines, a modified cinchona alkaloid, specifically the 9-OH cinchona alkaloid DHQ-7f, was identified as a highly effective catalyst for proton transfer, affording the chiral amine product with high enantioselectivity. Amino acid-derived quaternary ammonium (B1175870) salts have also been successfully employed as phase-transfer catalysts in the asymmetric aza-Henry reaction of trifluoromethyl ketimines.

Transition Metal Catalysts: Palladium-based catalysts are widely used for asymmetric hydrogenations. For example, a 5% Pd/BaCO₃ catalyst has been used for the diastereoselective hydrogenation of chiral imines in the synthesis of trifluoromethylated benzylamines.

Biocatalysts: Engineered proteins, such as variants of cytochrome c, can act as highly selective biocatalysts. These metalloproteins can be tailored through protein engineering to facilitate reactions like N-H carbenoid insertion with high enantioselectivity, a transformation for which no small-molecule catalyst has been reported.

The table below summarizes the application of various chiral catalysts in the synthesis of related chiral trifluoromethylated amines.

Catalyst TypeCatalyst ExampleReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Organocatalyst9-OH Cinchona Alkaloid (DHQ-7f)Imine IsomerizationN-benzyl trifluoromethyl imineup to 68%
Transition Metal5% Pd/BaCO₃Diastereoselective HydrogenationChiral trifluoromethyl ketimineup to 93%
BiocatalystEngineered Cytochrome cN-H Carbene InsertionAryl amine + diazo-trifluoropropanoateup to 99%
OrganocatalystQuaternary Ammonium Saltaza-Henry ReactionN-Boc trifluoromethyl ketimineup to 88%

Emerging Synthetic Technologies and Process Development

The synthesis of complex molecules like this compound is increasingly benefiting from technological advancements that offer milder reaction conditions, higher selectivity, and improved safety profiles. Photocatalysis and flow chemistry represent two of the most promising frontiers in this domain, providing novel pathways for constructing the key C-CF3 and biphenyl bonds inherent to the target molecule.

Photocatalytic Synthesis Methods

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of trifluoromethyl groups and C-C bonds under exceptionally mild conditions. This methodology avoids the need for harsh reagents or high temperatures often associated with traditional methods. The core principle involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process to generate reactive radical intermediates.

In the context of synthesizing trifluoromethylated biphenyls, photocatalysis offers two primary strategic advantages:

Direct Trifluoromethylation: Photocatalytic methods can generate trifluoromethyl radicals (•CF3) from stable, easy-to-handle precursors like sodium triflinate (CF3SO2Na) or trifluoroacetic anhydride. These radicals can then be used for the direct C-H trifluoromethylation of an aromatic ring. This strategy could potentially be applied to a pre-formed biphenyl-3-methanamine precursor, offering a direct route to the final product. Research has demonstrated the trifluoromethylation of various arenes and heteroarenes using visible light, showcasing the broad applicability of this approach.

Photoredox Cross-Coupling: Beyond direct functionalization, photoredox catalysis can facilitate cross-coupling reactions to build the central biphenyl scaffold. These reactions can be seen as milder alternatives to traditional palladium-catalyzed methods like the Suzuki-Miyaura coupling, which is a widely used process for synthesizing biphenyl derivatives.

Recent developments have focused on overcoming challenges such as optimizing the efficiency of photosensitizers and controlling regioselectivity to achieve high yields of the desired isomer. The development of novel N-trifluoromethyl hydroxylamine reagents, which can incorporate the N-CF3 moiety into various substrates under photoredox catalysis, further expands the toolkit for creating complex fluorinated molecules.

Table 1: Illustrative Examples of Photocatalytic Trifluoromethylation on Aromatic Substrates This table presents data from analogous reactions to demonstrate the principles of photocatalytic synthesis.

CF3 SourcePhotocatalystSubstrate TypeLight SourceYield (%)Reference Concept
CF3SO2NaRu(bpy)3Cl2ArenesVisible Light (e.g., 420 nm)Varies (typically moderate to high)Generation of CF3 radical for C-H functionalization.
Trifluoroacetic AnhydrideRu(bpy)3Cl2Aromatic Polymers420 nm IrradiationVariesC-H perfluoroalkylation of aromatic systems.
N-Boc-N-trifluoromethyl hydroxylaminePhotoredox Catalyst(Hetero)arenesVisible LightGood to ExcellentDirect C-H trifluoromethylamination.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and straightforward scalability.

The multi-step synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. Key transformations can be performed sequentially without the need to isolate intermediates, significantly reducing production time and waste.

A potential continuous flow synthesis could involve the following key steps:

Biphenyl Core Formation: A packed-bed reactor containing a heterogeneous palladium catalyst could be used to perform a Suzuki-Miyaura coupling. Pumping solutions of the two aryl precursors (e.g., a boronic acid and an aryl halide) through the heated catalyst bed would continuously generate the biphenyl scaffold. This approach simplifies catalyst removal and reuse.

Functional Group Interconversion: The subsequent chemical modifications needed to install the methanamine group (e.g., reduction of a nitrile or an oxime) can be carried out in-line using additional reactor modules. For instance, a stream containing the biphenyl intermediate could be mixed with a reducing agent and passed through a heated coil to ensure complete conversion before proceeding to the next step.

Purification: In-line purification techniques, such as liquid-liquid extraction or continuous crystallization, can be integrated into the flow setup to isolate the final product with high purity.

This integrated approach not only accelerates the synthesis but also allows for safer handling of potentially hazardous reagents and intermediates, such as organometallic compounds, by keeping them contained within the reactor system.

Table 2: Hypothetical Multi-Step Flow Synthesis Scheme for a Biphenyl Derivative This table outlines a conceptual flow process for synthesizing a molecule structurally related to this compound, based on established flow chemistry principles.

Reaction StepReactor TypeTypical Residence TimeTypical TemperatureKey AdvantageReference Concept
Suzuki-Miyaura CouplingPacked-Bed Reactor (e.g., Pd/C catalyst)5 - 20 min80 - 140 °CEfficient catalyst use; high throughput.General principle of continuous cross-coupling.
Nitrile ReductionTube Reactor with H-Cube® (H2 gas)2 - 10 min40 - 100 °CSafe handling of hydrogen gas.Standard flow hydrogenation.
In-line PurificationLiquid-Liquid Extractor / Continuous CrystallizerVariesAmbientAutomated, continuous product isolation.Integration of purification steps.

Reactivity and Reaction Pathways of 2 Trifluoromethyl Biphenyl 3 Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group attached to the benzylic carbon is a key site of reactivity in 2'-(Trifluoromethyl)-biphenyl-3-methanamine. Its nucleophilic character and the presence of N-H bonds allow it to participate in a range of oxidation, acylation, and alkylation reactions.

Oxidation Reactions

The primary amine of this compound is susceptible to oxidation, with the specific products depending on the nature of the oxidizing agent and the reaction conditions. Generally, the oxidation of primary benzylic amines can proceed through several stages.

Mild oxidation may initially lead to the formation of an imine, which can then be hydrolyzed to the corresponding aldehyde or ketone. More vigorous oxidation can yield a variety of products. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or peroxy acids can lead to the formation of oximes, nitroso compounds, or even nitro compounds.

The reaction pathway is also influenced by the presence of the biphenyl (B1667301) and trifluoromethyl groups, which can affect the electron density at the amine and the stability of reaction intermediates.

Table 1: Potential Oxidation Products of the Primary Amine Moiety

Oxidizing AgentPotential Product(s)Reaction Conditions
Mild Oxidants (e.g., MnO₂)Imine, Aldehyde (after hydrolysis)Neutral or slightly acidic
Strong Oxidants (e.g., KMnO₄)Oxime, Nitroso derivative, Nitro derivativeAcidic or basic, controlled temperature
Peroxy Acids (e.g., m-CPBA)Oxime, Nitro derivativeVaries with reagent and substrate

Acylation and Alkylation Processes

The nucleophilic nature of the primary amine makes it readily susceptible to acylation and alkylation.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. The result is the formation of a stable amide linkage. This process is generally efficient for primary amines. openstax.org The reaction of this compound with, for example, acetyl chloride would yield the corresponding N-acetyl derivative.

Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of products. openstax.org The initial monoalkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine, leading to subsequent alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective monoalkylation, specific strategies such as reductive amination or the use of a large excess of the primary amine may be employed.

Reactivity Profile of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic properties and stability of the molecule.

Assessment of Stability and Potential for Reduction

The trifluoromethyl group is known for its exceptional chemical and metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group resistant to many chemical transformations. nih.gov It is generally stable under both acidic and basic conditions and is not readily hydrolyzed.

Reduction of the trifluoromethyl group is challenging and typically requires harsh reaction conditions. Complete defluorination to a methyl group is a difficult process. However, partial reduction to a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group can be achieved using specific reducing agents, such as certain metal hydrides or through catalytic hydrogenation under high pressure, though these transformations are not common. researchgate.net

Electronic Influence on Aromatic Ring Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govnih.gov This has a significant impact on the reactivity of the aromatic ring to which it is attached (the 2'-position of the biphenyl system).

Stability and Transformations of the Biphenyl Linkage

The biphenyl structure forms the core of this compound, providing a rigid and relatively stable scaffold. The carbon-carbon single bond connecting the two phenyl rings is generally robust and not easily cleaved. rsc.org

However, the biphenyl linkage is not entirely inert. Under specific and often forcing conditions, particularly in the presence of transition metal catalysts, the C-C bond can be activated and cleaved. nih.govresearchgate.net For instance, reactions involving certain rhodium or iridium complexes have been shown to induce the oxidative addition of the biphenyl C-C bond to the metal center. acs.org Such transformations are generally not observed under standard organic synthesis conditions.

Lack of Specific Research Data on Mechanistic and Kinetic Studies of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the specific mechanistic investigations and reaction kinetics of the chemical compound this compound.

While general principles of reactivity for aminomethylbiphenyls and the electronic effects of the trifluoromethyl group are well-established in organic chemistry, dedicated studies focusing on the reaction pathways and kinetic profiles of this particular molecule are not present in the public domain.

The synthesis of structurally related trifluoromethyl-substituted biphenyl compounds is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanisms of these reactions are broadly understood to involve oxidative addition, transmetalation, and reductive elimination steps. However, specific kinetic data, such as reaction rates, activation energies, and the precise influence of the trifluoromethyl and aminomethyl groups on these steps for this compound, have not been reported.

The trifluoromethyl group is known for its strong electron-withdrawing nature, which can significantly influence the reactivity of the aromatic rings and the basicity of the amine group. nih.gov This substituent can affect the electron density of the biphenyl system, thereby influencing its susceptibility to electrophilic or nucleophilic attack. Furthermore, the steric hindrance presented by the trifluoromethyl group at the 2'-position can play a crucial role in the kinetics of reactions involving nearby functional groups. researchgate.net

Similarly, the aminomethyl group at the 3-position introduces a nucleophilic and basic center to the molecule. Its reactivity would be expected to be modulated by the electronic effects of the trifluoromethyl group on the adjacent phenyl ring. However, without specific experimental studies, any discussion of reaction mechanisms or presentation of kinetic data for this compound would be purely speculative.

Due to the absence of published research detailing mechanistic investigations or reaction kinetics studies specifically for this compound, it is not possible to provide detailed research findings or data tables as requested. The scientific community has not yet focused on elucidating the specific reaction pathways and quantitative reactivity of this compound.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 2'-(Trifluoromethyl)-biphenyl-3-methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display a complex series of multiplets due to the protons on the two different phenyl rings. The protons on the ring bearing the methanamine group and those on the trifluoromethyl-substituted ring would have unique chemical shifts and coupling patterns. The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet or a doublet, while the amine (-NH₂) protons typically present as a broad singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Separate signals would be observed for the benzylic carbon, the distinct aromatic carbons of both rings, and the carbon of the trifluoromethyl group. The electron-withdrawing nature of the -CF₃ group would cause a downfield shift for the carbon atom it is attached to and would also introduce characteristic coupling (C-F coupling). rsc.org

¹⁹F NMR: This is a highly specific technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent. rsc.org The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.org

The following table outlines the predicted NMR spectral data for the compound based on analyses of structurally similar molecules.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H~7.2 - 7.8Multiplets (m)Aromatic Protons (Ar-H)
¹H~3.8 - 4.0Singlet (s) or Doublet (d)Methylene (B1212753) Protons (-CH₂-)
¹H~1.5 - 2.5Broad Singlet (br s)Amine Protons (-NH₂)
¹³C~120 - 145-Aromatic Carbons (Ar-C)
¹³C~124 (quartet)Quartet (q)Trifluoromethyl Carbon (-CF₃)
¹³C~45-Methylene Carbon (-CH₂)
¹⁹F~ -60 to -65Singlet (s)Trifluoromethyl Fluorines (-CF₃)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns under ionization.

For this compound (Molecular Formula: C₁₄H₁₂F₃N), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its elemental composition. rsc.org In a standard electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight (~251.25).

The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include:

Cleavage of the C-C bond between the methylene group and the phenyl ring, resulting in a stable benzyl-type cation.

Loss of the aminomethyl radical (-CH₂NH₂) or an amine radical (-NH₂).

Fission at the biphenyl (B1667301) linkage.

Ion Predicted m/z Identity
[M]⁺251Molecular Ion
[M-NH₂]⁺235Loss of amine radical
[M-CH₂NH₂]⁺221Loss of aminomethyl radical
[C₇H₄F₃]⁺145Trifluoromethylphenyl fragment
[C₇H₈N]⁺106Aminomethylphenyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy identifies the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. The most prominent would be the strong, broad absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. Other key signals would include N-H stretching of the primary amine, C-H stretches for both aromatic and aliphatic protons, and C=C stretching vibrations from the aromatic rings. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within conjugated systems. The biphenyl core of the molecule constitutes a significant chromophore. The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the conjugated aromatic system. rsc.org The precise wavelength of maximum absorbance (λ_max) is influenced by the substituents on the aromatic rings.

Technique Expected Absorption Range Vibrational/Electronic Transition
IR3300 - 3500 cm⁻¹N-H Stretch (Amine)
IR3000 - 3100 cm⁻¹Aromatic C-H Stretch
IR2850 - 2960 cm⁻¹Aliphatic C-H Stretch
IR1450 - 1600 cm⁻¹Aromatic C=C Stretch
IR1100 - 1350 cm⁻¹C-F Stretch (very strong)
UV-Vis~250 - 280 nmπ → π* Transition (Biphenyl system)

X-ray Crystallography for Solid-State Structural Determination

Should the compound be obtained in a crystalline form, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional solid-state structure. This technique yields precise data on bond lengths, bond angles, and torsional angles. nih.gov

A key structural feature of interest in biphenyl derivatives is the dihedral angle between the two aromatic rings. The steric bulk of the trifluoromethyl group at the 2'-position is expected to cause a significant twist between the planes of the two phenyl rings, preventing them from being coplanar. X-ray crystallography would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group. semanticscholar.org

Parameter Information Obtained
Crystal System & Space GroupDefines the symmetry and packing of the unit cell.
Unit Cell Dimensionsa, b, c, α, β, γ; the size and shape of the unit cell.
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-F).
Bond AnglesAngles between three connected atoms (e.g., C-C-C, H-N-H).
Torsional (Dihedral) AnglesDefines the conformation, notably the twist between the biphenyl rings.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid qualitative method used to monitor the progress of a chemical reaction and to get a preliminary indication of the number of components in a mixture. rsc.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution techniques used for both qualitative and quantitative analysis. rsc.orgumich.edu Given the compound's molecular weight and polarity from the amine group, reverse-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Method Primary Application Typical Conditions
TLCReaction monitoring, preliminary purity checkStationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate mixture
HPLCHigh-resolution separation and quantitative purity analysisStationary Phase: C18 (Reverse-Phase); Mobile Phase: Acetonitrile/Water or Methanol/Water gradient
GC-MSSeparation coupled with mass analysis for component identificationCapillary column (e.g., DB-5); analysis of volatile derivatives if needed

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, bonding, and conformational possibilities.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 2'-(Trifluoromethyl)-biphenyl-3-methanamine, derived from methods such as Density Functional Theory (DFT), would reveal crucial information. Such studies typically elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO). This information is vital for predicting the molecule's reactivity and spectroscopic properties. However, specific studies providing these details for this compound are not readily found in the surveyed literature.

Conformational Analysis and Energy Landscapes

The biphenyl (B1667301) core of this compound allows for rotational flexibility, leading to various possible conformations. A thorough conformational analysis would identify the most stable three-dimensional structures and the energy barriers between them. This is often accomplished by systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface. Such data is critical for understanding how the molecule might interact with biological targets, yet specific energy landscape data for this compound has not been published.

Molecular Dynamics Simulations and Dynamics of Molecular Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent like water, would offer insights into its structural fluctuations, conformational dynamics, and interactions with its environment over time. These simulations are computationally intensive and provide a bridge between static molecular models and dynamic biological processes. At present, there are no specific published MD simulation studies focused on this compound.

Ligand-Protein Interaction Modeling

The modeling of interactions between a small molecule (ligand) and a protein is a cornerstone of modern drug discovery and molecular biology. The trifluoromethyl group and the biphenyl structure are features often explored in medicinal chemistry for their potential to enhance binding affinity and other pharmacological properties. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential protein targets and predicting the binding mode and affinity. While the biphenyl scaffold is known to interact with a variety of proteins, specific docking studies for this compound are not detailed in the available research. rasayanjournal.co.in Generally, such investigations provide a scoring function to estimate the strength of the interaction, which can guide further experimental studies.

Computational Approaches to Binding Affinity Prediction

Beyond initial docking, more advanced computational methods are used to predict the binding affinity of a ligand to a protein. These methods can range from more accurate scoring functions to more rigorous free energy calculations. The trifluoromethyl group, for instance, is known to participate in multipolar interactions that can significantly contribute to binding affinity. nih.gov Predicting these contributions accurately is a key goal of computational chemistry. However, specific binding affinity predictions for this compound with any particular protein target are not currently available in the scientific literature.

Elucidation of Reaction Mechanisms via Computational Methodologies

Computational methodologies are instrumental in mapping the intricate pathways of chemical reactions. For the synthesis of fluorinated biphenyl compounds, which often involves methods like the Suzuki-Miyaura cross-coupling reaction, theoretical calculations can illuminate the reaction mechanism, identify transition states, and analyze intermediates. nih.govacs.orgmontclair.edu

Density Functional Theory (DFT) is a particularly valuable quantum chemical method for studying these complex processes. nih.gov By modeling the potential energy surface of a reaction, researchers can:

Identify Transition States: Pinpoint the high-energy structures that connect reactants, intermediates, and products.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in predicting reaction rates and identifying the rate-determining step.

Analyze Reaction Pathways: Compare different possible mechanisms to determine the most energetically favorable route for the formation of the target molecule. montclair.edu

For instance, in the synthesis of trifluoromethylated compounds, computational analysis can help understand the formation and reactivity of CF₃ radicals and their subsequent incorporation into an aromatic system. montclair.edu This insight is crucial for optimizing reaction conditions, such as catalyst choice, solvent polarity, and temperature, to maximize yield and minimize byproducts.

In Silico Prediction of Molecular Properties and Design Principles

In silico methods, meaning those performed on a computer, are essential for predicting the physicochemical and electronic properties of molecules before they are synthesized. nih.govnih.gov Techniques like DFT and other quantum chemical calculations can provide detailed information on molecular geometry, electronic structure, and reactivity descriptors. biointerfaceresearch.comresearchgate.net These predictions are foundational for understanding how a molecule like this compound will behave and interact in various environments.

Molecular electrostatic potential (MEP) analysis, for example, can identify the electron-rich and electron-deficient regions of a molecule, suggesting sites for potential intermolecular interactions. researchgate.net Global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in assessing the molecule's stability and reactivity in redox reactions. biointerfaceresearch.comresearchgate.net

Table 1: Predicted Molecular Properties and Reactivity Descriptors
PropertyPredicted Value/DescriptionSignificance
Molecular GeometryNon-planar conformation with a dihedral angle between biphenyl rings.Influences crystal packing and receptor binding. nih.gov
Dipole MomentSignificant, influenced by the polar -CF₃ and -CH₂NH₂ groups.Governs intermolecular dipole-dipole interactions. nih.govkaust.edu.sa
HOMO-LUMO GapReduced by the electron-withdrawing -CF₃ group.Relates to electronic transitions and chemical reactivity.
Molecular Electrostatic Potential (MEP)Negative potential near fluorine atoms; positive potential near amine hydrogens.Indicates sites for electrostatic interactions and hydrogen bonding. researchgate.net
Chemical HardnessConsidered a relatively stable molecule.Indicates resistance to change in electron configuration. biointerfaceresearch.com

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties due to its unique electronic characteristics. nih.gov Its influence is significantly different from that of a simple methyl (-CH₃) group. nih.gov The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent, which profoundly alters the electronic distribution within the biphenyl scaffold. mdpi.com

This substitution leads to several key effects on molecular interactions:

Enhanced π-π Interactions: Aromatic trifluoromethylation can increase the molecular quadrupole moment, leading to enhanced intermolecular π-π stacking energies compared to fluorinated or methylated analogs. researchgate.net

Hydrogen Bonding: The fluorine atoms in a -CF₃ group can act as weak hydrogen bond acceptors, participating in unconventional C-H···F interactions that contribute to the stability of crystal packing. researchgate.net

Binding Affinity: In the context of drug design, the -CF₃ group can enhance binding affinity to biological targets through increased hydrophobic and electrostatic interactions. nih.govmdpi.com Computational studies have shown that substituting a -CH₃ with a -CF₃ group on a benzene (B151609) ring can be particularly effective at gaining binding energy. nih.govresearchgate.net

Table 2: Comparison of -CF₃ and -CH₃ Group Properties and Effects
PropertyTrifluoromethyl (-CF₃) GroupMethyl (-CH₃) Group
Electronic EffectStrongly electron-withdrawing. mdpi.comWeakly electron-donating.
SizeBulkier than a methyl group. nih.govmdpi.comStandard reference size.
LipophilicitySignificantly increases lipophilicity. mdpi.comresearchgate.netModerately lipophilic.
Metabolic StabilityIncreases metabolic stability by blocking oxidative metabolism. mdpi.comresearchgate.netSusceptible to oxidation.
Intermolecular InteractionsEngages in dipole-dipole, enhanced π-π, and C-H···F interactions. researchgate.netresearchgate.netPrimarily engages in van der Waals interactions.

One of the most well-documented effects of aromatic trifluoromethylation is the significant increase in lipophilicity, a critical parameter in drug discovery that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov Lipophilicity is typically quantified by the logarithm of the partition coefficient between octanol (B41247) and water (logP).

The introduction of a -CF₃ group is a common strategy to enhance a molecule's ability to permeate biological membranes. mdpi.comugent.be This increased lipophilicity facilitates transport across the blood-brain barrier, a desirable trait for neurologically active compounds. mdpi.com While aromatic fluorination generally increases lipophilicity, the effect of aliphatic fluorination can be more complex, sometimes even reducing lipophilicity depending on the specific motif. researchgate.netnih.gov For a compound like this compound, the -CF₃ group on the aromatic ring is expected to substantially increase its logP value.

Quantum chemical logP calculations, which consider solvent-dependent 3D conformational analysis, have shown excellent correlation with experimental values and are often superior to predictions based solely on 2D structural motifs. nih.gov

Table 3: Illustrative Impact of -CF₃ Substitution on Lipophilicity (logP)
Parent MoleculeSubstituentChange in logP (ΔlogP)
Benzene-CH₃ → -CF₃~ +0.51
Aromatic Amine-H → -CF₃~ +0.88
General Aromatic System-CH₃ → -CF₃Can increase logD as the parent compound becomes more lipophilic. researchgate.net

Note: Values are representative and can vary based on the specific molecular scaffold and position of substitution. Data is generalized from principles discussed in cited literature.

Data Analysis and Workflow Automation in Computational Chemistry

Modern computational chemistry research increasingly relies on the automation of complex workflows to handle the large volume of calculations required for comprehensive studies. zenodo.org High-throughput computational screening, where thousands of calculations are performed to explore vast chemical spaces, has become essential for materials discovery and drug design. nih.govresearchgate.net

Automated workflows typically involve a series of interconnected steps:

Input Generation: Automatically creating input files for quantum chemistry software for a large library of molecules.

Job Submission: Submitting calculations to high-performance computing (HPC) clusters. zenodo.org

Data Parsing: Extracting relevant data (e.g., energies, geometries, electronic properties) from the output files upon completion.

Post-Processing and Analysis: Performing further calculations or analysis on the raw data to derive meaningful insights. zenodo.org

Tools and libraries, often based in Python, such as Pymatgen, are widely used to construct these automated pipelines. zenodo.orgmdpi.com These frameworks facilitate the management of complex, multi-step simulations, reduce the potential for manual error, and allow researchers to analyze large datasets efficiently. nih.gov The integration of machine learning algorithms with these high-throughput datasets further accelerates the prediction of molecular properties, enabling rapid screening of candidate compounds. researchgate.net

Research Applications and Structure Activity Relationship Sar Studies in Chemical Sciences

Role as Synthetic Intermediates in Complex Organic Synthesis

The utility of 2'-(Trifluoromethyl)-biphenyl-3-methanamine as a synthetic intermediate is well-established, providing access to a wide array of more complex molecular architectures.

Precursors for Advanced Fluorinated Compounds

The presence of the trifluoromethyl (-CF₃) group makes this compound an important precursor for advanced fluorinated molecules. The -CF₃ group is a key substituent in modern pharmaceuticals and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net As an intermediate, this compound can be elaborated through reactions involving its primary amine functionality. For instance, the amine can be transformed into amides, sulfonamides, or participate in reductive amination to introduce diverse functionalities while retaining the critical trifluoromethyl-biphenyl core. This strategy allows for the systematic modification of a lead compound to optimize its pharmacokinetic and pharmacodynamic profile. A series of bis(trifluoromethyl)biphenyl derivatives bearing various donor moieties have been synthesized to create materials with dual-state emission properties, highlighting the utility of this structural class in materials science. kaust.edu.sa

Exploration in Medicinal Chemistry Research as Scaffolds and Modulators

The this compound scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents that can modulate the function of various biological targets.

Design and Synthesis of Receptor-Targeting Ligands

The biphenyl (B1667301) scaffold has been successfully employed in the design of ligands for several receptors. Notably, it has served as a core structure for developing negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, a key target in treating central nervous system disorders. nih.govrsc.org The biphenyl structure provides a rigid framework that can be appropriately substituted to optimize interactions within the receptor's binding pocket. nih.gov The incorporation of a trifluoromethyl group is a recognized strategy to enhance metabolic stability and binding affinity in receptor ligands. The trifluoromethyl-biphenyl core of the title compound is therefore a highly relevant scaffold for the synthesis of new receptor modulators, where the methanamine group can be functionalized to introduce pharmacophoric elements necessary for potent and selective receptor binding.

Development of Enzyme Modulators (e.g., Cytochrome P450 Enzymes, hLDHA)

The trifluoromethyl-biphenyl structure has been investigated for its potential to modulate the activity of key enzymes involved in metabolism and disease.

Cytochrome P450 (CYP) Enzymes: CYP enzymes are critical in drug metabolism, and their modulation can have significant therapeutic implications. Studies have shown that trifluoromethyl-containing biphenyl derivatives can interact with and modulate CYP enzymes. For example, 5,5'-bis-trifluoromethyl-2,2'-dichlorobiphenyl (B1199083) was found to act as a mixed-type inducer of several CYP isoforms, including CYP1A1, CYP1A2, and CYP2B1/2B2. nih.gov The metabolism of other trifluoromethyl-containing compounds, such as 7-benzyloxy-4-trifluoromethyl-coumarin, is primarily catalyzed by CYP1A2 and CYP3A4. nih.gov These findings suggest that derivatives synthesized from this compound could be developed as modulators of CYP activity.

Human Lactate Dehydrogenase A (hLDHA): The enzyme hLDHA is a major target in cancer therapy due to its role in the Warburg effect, where cancer cells favor glycolysis. A novel inhibitor of hLDHA, 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB), was identified, demonstrating that a trifluoromethylphenyl moiety can be a key component of LDHA inhibitors. nih.govnih.gov This compound was found to be a noncompetitive inhibitor with respect to pyruvate. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing new hLDHA inhibitors for cancer treatment.

Investigations into Anti-Adhesive Properties (e.g., FimH Antagonism)

One of the most promising applications of the 2'-(Trifluoromethyl)-biphenyl scaffold is in the development of anti-adhesive agents targeting the bacterial protein FimH. nih.gov FimH is a lectin on the surface of uropathogenic E. coli that mediates bacterial adhesion to the bladder epithelium, initiating urinary tract infections (UTIs). nih.gov Blocking FimH with small-molecule antagonists is a novel anti-virulence strategy to prevent UTIs.

Structure-activity relationship studies have revealed that biphenyl mannosides, particularly those with an ortho-substituent on the phenyl ring attached to the mannose sugar, are highly potent FimH antagonists. nih.gov The ortho-substituent is believed to make favorable hydrophobic interactions within the "tyrosine gate" of the FimH binding pocket. mdpi.com this compound is a crucial synthetic precursor for these antagonists. The methanamine group allows for the covalent attachment of a mannose derivative, creating the final biphenyl mannoside. The ortho-trifluoromethyl group on the biphenyl core serves as the critical substituent for enhancing binding affinity. The table below summarizes the impact of ortho-substituents on the inhibitory activity of biphenyl mannosides in a biofilm prevention assay.

CompoundOrtho-Substituent (on Biphenyl Ring)Biofilm Prevention IC₅₀ (µM)Reference
Mannoside 2-H (unsubstituted)1.35 nih.gov
Mannoside 5b-CH₃0.16 nih.gov

The data clearly demonstrates that the introduction of an ortho-substituent, such as a methyl group, improves the inhibitory potency by approximately 8-fold. The trifluoromethyl group, being sterically larger and more lipophilic, is also explored in this position to further enhance these crucial interactions, making this compound a highly valuable building block for developing next-generation FimH antagonists. nih.govresearchgate.net

Design of Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. nih.gov The incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds is a key strategy in this endeavor. This group is found in many pharmacologically active molecules and can dramatically alter the biological profile of a compound due to its high electronegativity, the strength of the carbon-fluorine bond, and its ability to increase lipid solubility. researchgate.net

Research has focused on designing derivatives containing a trifluoromethylphenyl moiety, a core component of the subject compound's structure. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.govresearchgate.net Certain compounds in these series have demonstrated potent activity against strains of Staphylococcus aureus and Enterococcus faecium, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Studies into the mode of action suggest that these compounds may target pathways that have a global effect on bacterial cell function. nih.gov The structure-activity relationship in these series indicates that the position and nature of substitutions on the phenyl rings are critical for potency. For example, one study found that a compound featuring both bromo and trifluoromethyl substitutions was the most potent in its series against several S. aureus strains. nih.gov

Table 1: Antimicrobial Activity of Selected Trifluoromethyl-Containing Pyrazole Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bromo and trifluoromethyl substituted pyrazoleS. aureus0.78 nih.gov
Bromo and trifluoromethyl substituted pyrazoleS. epidermidis1.56 nih.gov
Bromo and trifluoromethyl substituted pyrazoleE. faecium0.78 nih.gov
3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivativeGram-positive bacteriaas low as 0.25 mdpi.com

Research in Cholesteryl Ester Transfer Inhibitors

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). zuj.edu.jonih.govnajah.edu Inhibiting CETP is a therapeutic strategy for managing dyslipidemia and reducing the risk of cardiovascular disease, as it can lead to increased HDL and decreased LDL levels. zuj.edu.jonajah.edu

Small molecule inhibitors of CETP often feature fluorinated moieties, including the trifluoromethyl group, to enhance potency and improve pharmacokinetic properties. nih.gov Research into trifluoro-oxoacetamido benzamides and ortho-trifluoromethyl substituted aryl sulfonamides has yielded compounds with significant CETP inhibitory activity. zuj.edu.jonajah.edu In vitro studies have demonstrated that some of these synthesized compounds can exhibit potent inhibition of CETP. najah.edu For example, a study on ortho-trifluoromethyl substituted aryl sulfonamides found that a compound with electron-withdrawing chloro and nitro groups achieved 100% inhibition at a 10µM concentration. zuj.edu.jo The biphenyl scaffold, or related biaryl systems, are also common in CETP inhibitors, providing a rigid framework for optimal interaction with the protein's binding site. nih.gov

Table 2: Activity of Selected Trifluoromethyl-Containing CETP Inhibitors
Compound SeriesKey Structural FeatureObserved ActivityReference
Trifluoro-oxoacetamido benzamidesTrifluoromethyl groupIC₅₀ values as low as 7.16 × 10⁻⁸ µM najah.edu
Ortho-trifluoromethyl substituted aryl sulfonamidesOrtho-trifluoromethylphenyl group100% inhibition at 10 µM for lead compound zuj.edu.jo
Triphenylethanamine seriesTerminal trifluoromethyl groupPotent CETP inhibition nih.gov

Strategic Fluorination for Metabolic Stability and Bioavailability Enhancement

A primary goal in drug design is to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The introduction of a trifluoromethyl group is a widely used strategy to enhance metabolic stability and bioavailability. mdpi.comnih.gov The C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. mdpi.com This increased metabolic stability ensures that the drug can remain active in the body for a longer duration. wechemglobal.com

Contributions to Materials Science and Advanced Functional Materials

The structural elements of this compound are also valuable in the field of materials science for creating materials with tailored electronic, optical, and physical properties.

Development of Electronic and Optical Materials

Fluorinated biphenyl compounds are of considerable interest in materials science for applications in organic electronics. nih.gov The trifluoromethyl group is a potent electron-withdrawing substituent, and its incorporation into aromatic systems like biphenyl can significantly modulate the material's electronic properties. acs.org This modulation of electron affinities (EA) and ionization potentials (IP) is critical for designing organic semiconductors. acs.org

Specifically, trifluoromethylation is an effective strategy for creating air-stable n-type organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and other electronic devices. acs.org For example, a conjugated polymer incorporating a trifluoromethyl-substituted biphenyl unit, CF3-PBTV, has been synthesized and demonstrated excellent ambipolar charge transport properties, with well-balanced hole and electron mobilities. researchgate.net Additionally, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl exhibit desirable optical properties, such as high transparency and low dielectric constants, making them suitable for optoelectronic components. acs.orgresearchgate.net

Applications in Liquid Crystalline Materials

Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals, and they form the basis of modern display technology. The molecular structure of a compound dictates its liquid crystalline behavior, including its mesophase transitions and dielectric anisotropy. The introduction of fluorine atoms or trifluoromethyl groups into biphenyl and other rigid molecular scaffolds is a common strategy to tune these properties. figshare.combeilstein-journals.org

The polarity and steric bulk of the -CF3 group can influence intermolecular interactions, leading to the formation of specific LC phases, such as nematic or smectic phases. figshare.com For example, research on four-ring fluorinated liquid crystals containing a trifluoromethyl group has shown the formation of a stable nematic phase with a high clearing point (the temperature at which the material transitions from the LC phase to an isotropic liquid). figshare.com The synthesis of various LC candidates with fluorinated motifs allows for the fine-tuning of properties required for advanced display applications. beilstein-journals.org

Research in Photoprotection and Solar Energy Storage

In the pursuit of advanced energy solutions, trifluoromethylated compounds are being explored for their potential in solar energy applications. In the field of polymer solar cells, the performance is highly dependent on the electronic energy levels of the donor and acceptor materials. Incorporating trifluoromethyl groups into the polymer donor is a strategy to lower its highest occupied molecular orbital (HOMO) energy level. researchgate.net This adjustment can lead to a higher open-circuit voltage and improved power conversion efficiency in the resulting solar cell device. researchgate.net

A related area is the development of Molecular Solar Thermal (MOST) energy storage systems. These systems utilize molecular photoswitches that can absorb solar energy and store it in a high-energy, metastable state. rsc.org While research in this area is broad, the design of multichromophoric systems often involves tuning the absorption profile to better match the solar spectrum, a goal where the electronic influence of substituents like the trifluoromethyl group could be beneficial. rsc.org

Future Directions and Emerging Research Avenues for 2 Trifluoromethyl Biphenyl 3 Methanamine

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and efficiency. For a compound such as 2'-(Trifluoromethyl)-biphenyl-3-methanamine, which sits at the intersection of fluorinated compounds and biphenyl (B1667301) scaffolds, future research is poised to explore several exciting avenues. These directions range from optimizing its creation and analysis to discovering its potential applications through modern computational and biological techniques.

Q & A

Q. What are the optimal synthetic routes for 2'-(Trifluoromethyl)-biphenyl-3-methanamine, and how can purity be maximized?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated trifluoromethylbenzene derivatives and boronic acid-substituted phenylmethanamine precursors. For example, a brominated intermediate like [2-bromo-5-(trifluoromethyl)phenyl]methanamine (IUPAC name) can be coupled with a biphenyl boronic acid under palladium catalysis . Key parameters for purity optimization include:

  • Temperature control (60–80°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Reported yields range from 45% to 72%, depending on substituent steric effects .

Q. How is the structure of this compound validated experimentally?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethyl group presence (δ ≈ -60 to -65 ppm) and 1H^{1}\text{H} NMR for aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (C14_{14}H12_{12}F3_{3}N, MW 251.09 g/mol) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement and bond angles, critical for drug design applications .

Advanced Research Questions

Q. What strategies address challenges in stereoselective synthesis of this compound derivatives?

Chiral resolution is complicated by the compound’s planar biphenyl system. Advanced approaches include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in coupling reactions to induce enantioselectivity .
  • Dynamic kinetic resolution : Enzymatic or chemical methods to selectively stabilize one enantiomer during synthesis .
  • Computational modeling : DFT calculations to predict transition states and optimize reaction conditions for desired stereochemistry .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry studies?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Key findings:

  • Receptor binding : The group participates in hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • SAR studies : Derivatives with electron-withdrawing groups (e.g., -CF3_3) show 3–5× higher potency in enzyme inhibition assays compared to non-fluorinated analogs .
  • In vivo pharmacokinetics : Increased half-life (t1/2_{1/2} ≈ 8–12 hours in rodent models) due to reduced oxidative metabolism .

Q. What analytical methods resolve discrepancies in reported biological activity data for this compound?

Contradictions in IC50_{50} values or toxicity profiles often arise from assay variability. Mitigation strategies include:

  • Standardized assay protocols : Use of cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and controlled ATP levels for kinase assays .
  • Orthogonal validation : Cross-checking results with SPR (surface plasmon resonance) for binding affinity and transcriptomics for mechanism of action .
  • Meta-analysis : Aggregating data from patents (e.g., EP 4374877 A2) and peer-reviewed studies to identify outliers .

Methodological Challenges and Solutions

Q. How can computational tools predict the reactivity of this compound in complex reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Electrophilic substitution pathways : Predicting regioselectivity in nitration or halogenation reactions .
  • Transition states : Identifying energy barriers for cross-coupling steps, aiding catalyst selection . Software like Gaussian or ORCA is recommended for accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use of fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethyl aryl bromides) .
  • Waste disposal : Segregation of halogenated waste for professional treatment to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.